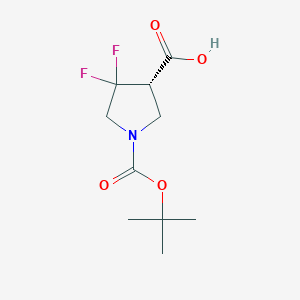
Methyl 2-(5-hydroxy-6-methoxy-1H-indol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(5-hydroxy-6-methoxy-1H-indol-1-yl)acetate is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry . Indole derivatives are prevalent in natural products and synthetic drugs, often exhibiting antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methyl 2-(5-hydroxy-6-methoxy-1H-indol-1-yl)acetate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions . For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in methanesulfonic acid under reflux conditions yields the desired indole compound .
Industrial Production Methods
Industrial production of indole derivatives may involve multi-step synthesis processes, including the condensation of indole with various reagents, followed by purification and crystallization steps . The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(5-hydroxy-6-methoxy-1H-indol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid, while reduction can produce indole-2-methanol .
Aplicaciones Científicas De Investigación
Methyl 2-(5-hydroxy-6-methoxy-1H-indol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-(5-hydroxy-6-methoxy-1H-indol-1-yl)acetate involves its interaction with various molecular targets and pathways. The indole ring system can bind to multiple receptors, influencing cellular processes such as apoptosis, inflammation, and microbial inhibition . The specific pathways and targets depend on the biological context and the nature of the indole derivative.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits antiviral activity against influenza A.
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Known for its anti-inflammatory properties.
Uniqueness
Methyl 2-(5-hydroxy-6-methoxy-1H-indol-1-yl)acetate is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C12H13NO4 |
|---|---|
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
methyl 2-(5-hydroxy-6-methoxyindol-1-yl)acetate |
InChI |
InChI=1S/C12H13NO4/c1-16-11-6-9-8(5-10(11)14)3-4-13(9)7-12(15)17-2/h3-6,14H,7H2,1-2H3 |
Clave InChI |
OCJNYGLVHUORRY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C=CN(C2=C1)CC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


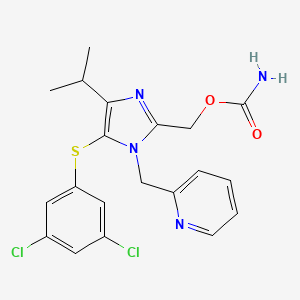

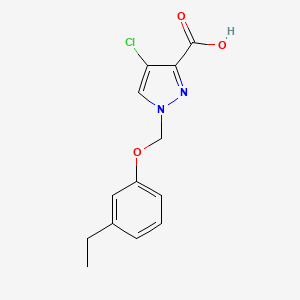

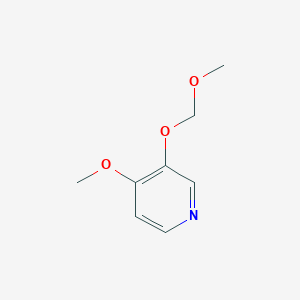
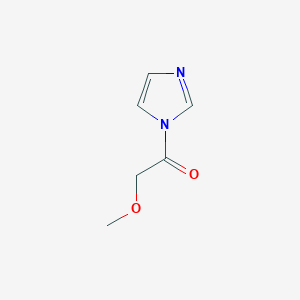
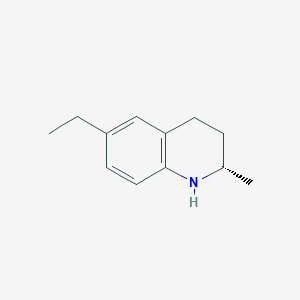
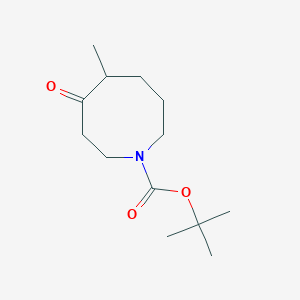
![8-Azaspiro[4.5]decan-1-ol](/img/structure/B12932687.png)

![1-{[4-(9H-beta-Carbolin-9-yl)anilino]oxy}ethan-1-one](/img/structure/B12932696.png)

